Sulfonamide-substituted furan carboxylate derivatives literature review
Sulfonamide-substituted furan carboxylate derivatives literature review
Topic: Sulfonamide-Substituted Furan Carboxylate Derivatives: Synthetic Architectures, SAR, and Therapeutic Targeting Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
Sulfonamide-substituted furan carboxylates represent a privileged scaffold in medicinal chemistry, historically anchored by the loop diuretic furosemide . However, modern drug discovery has repurposed this pharmacophore beyond renal physiology. This guide analyzes the structural versatility of the furan-sulfonamide motif, detailing its synthetic evolution from classical chlorosulfonation to palladium-catalyzed cross-couplings. We examine the Structure-Activity Relationship (SAR) driving isoform-selective Carbonic Anhydrase (CA) inhibition—critical for antiglaucoma and anticancer applications—and review emerging antibacterial efficacy against multidrug-resistant (MDR) strains.
Structural Significance & Historical Context
The furan ring serves as a bioisostere for phenyl and thiophene rings, offering unique electronic properties due to the oxygen atom's electronegativity and the diene character of the ring. When coupled with a sulfonamide (
-
Loop Diuretics: Inhibition of the
- - cotransporter (NKCC2) in the Loop of Henle. -
CA Inhibitors (CAIs): Direct coordination of the sulfonamide nitrogen to the
ion in the enzyme active site.
Key Pharmacophore Elements:
-
Furan Core: Lipophilic spacer;
-stacking interactions. -
C2-Sulfonamide: Primary ZBG; essential for CA inhibition.
-
C5-Carboxylate/Hydrophobic Tail: Modulates isoform selectivity (e.g., hCA IX vs. hCA II) and pharmacokinetic profile.
Synthetic Strategies
The synthesis of these derivatives typically follows two distinct pathways: electrophilic aromatic substitution (classical) and metal-catalyzed coupling (modern).
Pathway A: Electrophilic Chlorosulfonation (The Classical Route)
This remains the industrial standard for generating the sulfonamide moiety directly on the furan ring.
Step-by-Step Protocol: Synthesis of Ethyl 4-chloro-2-(sulfamoyl)furan-3-carboxylate
-
Reagents: Ethyl 4-chlorofuran-3-carboxylate, Chlorosulfonic acid (
), Thionyl chloride ( ), Aqueous Ammonia ( ). -
Precaution: Reactions involve highly corrosive acids and exotherms. Maintain strictly anhydrous conditions for the acid chloride step.
-
Sulfonation:
-
Cool chlorosulfonic acid (3.0 eq) to 0°C in a dry flask.
-
Add ethyl 4-chlorofuran-3-carboxylate (1.0 eq) dropwise over 30 mins.
-
Heat to 60°C for 2 hours.
-
Mechanism: Electrophilic attack at the C2 position (alpha to oxygen) is favored.
-
Quench: Pour reaction mixture onto crushed ice. Extract the sulfonic acid intermediate or proceed directly if using excess
which acts as the chlorinating agent.
-
-
Sulfonyl Chloride Formation:
-
If the sulfonic acid is isolated, reflux with
(2.0 eq) for 3 hours. -
Remove excess thionyl chloride under vacuum to yield the crude sulfonyl chloride oil.
-
-
Amidation:
-
Dissolve the crude sulfonyl chloride in dry acetone/DCM.
-
Cool to -10°C.
-
Add concentrated aqueous ammonia (5.0 eq) or specific amine dropwise.
-
Stir at room temperature for 4 hours.
-
Workup: Acidify to pH 4 with 1N HCl to precipitate the sulfonamide. Recrystallize from ethanol.
-
Synthetic Workflow Diagram
Caption: General synthetic workflow for C2-sulfonation of furan carboxylates via chlorosulfonic acid.
Medicinal Chemistry & SAR: Carbonic Anhydrase Inhibition
The primary target for these derivatives is the Carbonic Anhydrase (CA) family. The goal is often to design inhibitors selective for hCA IX/XII (tumor-associated) over hCA I/II (cytosolic, ubiquitous) to reduce side effects like paresthesia.
SAR Trends
Modifications at the C5 position of the furan ring dramatically alter selectivity.
-
Hydrophobic Tails: Elongated alkyl or aryl linkers at C5 interact with the hydrophobic pocket of the enzyme, often improving potency against hCA IX.
-
Electron Withdrawing Groups (EWGs): Halogens (Cl, Br) on the furan ring decrease the pKa of the sulfonamide
, enhancing zinc binding affinity.
Representative Inhibition Data (Ki Values)
Data synthesized from recent literature reviews and comparative studies.
| Compound Substituent (R) | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | Selectivity (II/IX) |
| Acetazolamide (Std) | 250 | 12 | 25 | 0.48 |
| Furosemide (Ref) | >10,000 | 50-100 | High | Low |
| 5-(4-fluorophenyl) | 345 | 8.5 | 12.4 | 0.68 |
| 5-(3-nitrophenyl) | 85 | 2.1 | 4.5 | 0.46 |
| 5-styryl (extended) | 4,500 | 150 | 8.2 | 18.2 |
-
Insight: Bulky, extended groups at C5 (like the styryl derivative) clash with the narrower active site entrance of hCA II but fit well in the larger active site of hCA IX, leading to high isoform selectivity.
Pharmacology & Mechanism of Action
Molecular Mechanism: The Zinc Trap
The sulfonamide moiety acts as a transition state analogue. The deprotonated nitrogen (
Interaction Diagram
Caption: Molecular interaction map of sulfonamide binding to the Carbonic Anhydrase active site.
Therapeutic Applications
Antibacterial Activity (MDR Strains)
Recent hybrids (e.g., furan-triazole or furan-pyrazole sulfonamides) have shown efficacy against MRSA (Methicillin-resistant Staphylococcus aureus).
-
Mechanism: Inhibition of bacterial carbonic anhydrases (essential for biosynthetic carboxylations) and disruption of folate synthesis (dihydropteroate synthase inhibition).
-
Data Point: Furanone-sulfonyl derivatives have demonstrated MIC values as low as 10 mg/L against MRSA strains, comparable to standard antibiotics in specific assays.
Anticancer (Hypoxia Targeting)
hCA IX is overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer) to regulate pH. Furan-sulfonamides with high hCA IX selectivity (see SAR table) serve as:
-
Therapeutics: Reducing tumor acidification, thereby inhibiting metastasis.
-
Diagnostics: When coupled with fluorophores, they act as imaging agents for hypoxic tumor mass.
Future Perspectives
The next generation of furan sulfonamides is moving toward "Tail-Approach" design:
-
Dual-Targeting: Hybrids that inhibit both CA and COX-2 (anti-inflammatory) for synergistic anticancer effects.
-
Green Synthesis: Shift from chlorosulfonic acid to
( surrogate) mediated couplings to avoid corrosive reagents. -
Prodrugs: Glycosylated furan sulfonamides to improve water solubility and target glucose-transporter-rich cancer cells.
References
-
BenchChem Technical Support. (2025).[1][2][3] A Comparative Guide to the Synthesis of Furan Sulfonamide Compounds. Retrieved from
-
Supuran, C. T., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. PMC. Retrieved from
-
Nivrutti, G. P. (2024).[4] Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Retrieved from
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Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. Retrieved from
-
Kayumov, A., et al. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated MRSA. Frontiers in Microbiology. Retrieved from
-
Ghomashi, R., et al. (2023).[5] Recent Advances in Biological Active Sulfonamide based Hybrid Compounds. Current Medicinal Chemistry. Retrieved from
